Cas no 894099-96-8 (4-chloro-2-fluoro-N-Methylaniline)
4-chloro-2-fluoro-N-Methylaniline Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-2-fluoro-N-Methylaniline
- Benzenamine, 4-chloro-2-fluoro-N-methyl-
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- MDL: MFCD11655731
- Inchi: 1S/C7H7ClFN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
- InChI Key: MWHMRMPHDKGPTM-UHFFFAOYSA-N
- SMILES: C1(NC)=CC=C(Cl)C=C1F
Computed Properties
- Exact Mass: 159.0251051g/mol
- Monoisotopic Mass: 159.0251051g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 12Ų
4-chloro-2-fluoro-N-Methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC421216-5g |
4-Chloro-2-fluoro-N-methylaniline |
894099-96-8 | 95% | 5g |
£1994.00 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1132583-5g |
4-chloro-2-fluoro-N-Methylaniline |
894099-96-8 | 95% | 5g |
$1900 | 2024-07-23 | |
| Enamine | EN300-196934-1g |
4-chloro-2-fluoro-N-methylaniline |
894099-96-8 | 1g |
$303.0 | 2023-09-16 | ||
| Enamine | EN300-196934-5g |
4-chloro-2-fluoro-N-methylaniline |
894099-96-8 | 5g |
$760.0 | 2023-09-16 | ||
| Enamine | EN300-196934-10g |
4-chloro-2-fluoro-N-methylaniline |
894099-96-8 | 10g |
$955.0 | 2023-09-16 | ||
| Enamine | EN300-196934-0.05g |
4-chloro-2-fluoro-N-methylaniline |
894099-96-8 | 0.05g |
$255.0 | 2023-09-16 | ||
| Enamine | EN300-196934-0.1g |
4-chloro-2-fluoro-N-methylaniline |
894099-96-8 | 0.1g |
$267.0 | 2023-09-16 | ||
| Enamine | EN300-196934-0.25g |
4-chloro-2-fluoro-N-methylaniline |
894099-96-8 | 0.25g |
$279.0 | 2023-09-16 | ||
| Enamine | EN300-196934-0.5g |
4-chloro-2-fluoro-N-methylaniline |
894099-96-8 | 0.5g |
$291.0 | 2023-09-16 | ||
| Enamine | EN300-196934-1.0g |
4-chloro-2-fluoro-N-methylaniline |
894099-96-8 | 1g |
$303.0 | 2023-05-26 |
4-chloro-2-fluoro-N-Methylaniline Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 4-chloro-2-fluoro-N-Methylaniline
Professional Introduction to 4-Chloro-2-fluoro-N-Methylaniline (CAS No. 894099-96-8)
4-Chloro-2-fluoro-N-Methylaniline (CAS No. 894099-96-8) is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural properties and potential biological activities. This compound, characterized by the presence of both chloro and fluoro substituents on a benzene ring with an N-methylated amine group, exhibits unique electronic and steric features that make it a valuable intermediate in the synthesis of various functional molecules.
The< strong>fluorine atom at the 2-position plays a crucial role in modulating the reactivity and selectivity of the molecule. Fluorinated aromatic compounds are well-documented for their enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles. In recent years, the incorporation of fluorine into drug candidates has been a cornerstone in medicinal chemistry, leading to the development of several marketed drugs with improved efficacy and reduced side effects.
The< strong>chloro group at the 4-position further contributes to the compound's utility by providing a site for further functionalization through nucleophilic substitution reactions. This allows for the introduction of diverse substituents, enabling the synthesis of libraries of derivatives with tailored properties. The N-methylamino group not only enhances the basicity of the molecule but also influences its solubility and interaction with biological systems.
In the realm of pharmaceutical research, 4-Chloro-2-fluoro-N-Methylaniline has been explored as a precursor in the development of novel therapeutic agents. Its structural framework is reminiscent of several bioactive scaffolds found in existing drugs, suggesting potential applications in treating a range of diseases. For instance, fluorinated aromatic amines have shown promise in anticancer therapies due to their ability to interfere with key signaling pathways involved in tumor growth and progression.
Recent studies have highlighted the compound's role in designing kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The combination of chloro and fluoro substituents is particularly advantageous in this context, as they can fine-tune the binding interactions within the active site of kinases. By optimizing these interactions, researchers aim to develop more potent and selective inhibitors that exhibit better pharmacological profiles.
The agrochemical industry has also recognized the potential of 4-Chloro-2-fluoro-N-Methylaniline as a building block for developing novel pesticides and herbicides. The structural features of this compound contribute to its efficacy against various pests by disrupting essential biological processes. Moreover, its stability under environmental conditions makes it a suitable candidate for long-lasting formulations that ensure prolonged protection for crops.
Synthetic methodologies for preparing 4-Chloro-2-fluoro-N-Methylaniline have been refined over time to achieve high yields and purity. Common synthetic routes involve fluorination reactions on pre-functionalized aromatic rings followed by chlorination and N-methylation steps. Advances in catalytic systems have enabled more efficient and sustainable synthesis methods, aligning with green chemistry principles.
The chemical properties of this compound make it an attractive candidate for further derivatization using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These transformations allow for the introduction of aryl or heteroaryl groups at various positions on the benzene ring, expanding the structural diversity of potential derivatives. Such modifications can lead to novel compounds with enhanced biological activity or improved pharmacokinetic properties.
In conclusion, 4-Chloro-2-fluoro-N-Methylaniline (CAS No. 894099-96-8) represents a significant compound in modern chemical research with applications spanning pharmaceuticals and agrochemicals. Its unique structural features, coupled with recent advancements in synthetic chemistry and medicinal chemistry, position it as a valuable tool for developing next-generation bioactive molecules. Continued exploration into its derivatives and applications is likely to yield further insights into its potential as a therapeutic agent or agricultural product.
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